2-(ethylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide
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Overview
Description
2-(ethylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide is a synthetic organic compound. Compounds like this are often studied for their potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The structure of this compound includes a benzamide core, an ethylthio group, and a methoxytetrahydrothiopyran moiety, which may contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoyl chloride with an amine under basic conditions.
Introduction of the Ethylthio Group: This step might involve the nucleophilic substitution of a suitable leaving group (e.g., halide) with an ethylthiol.
Attachment of the Methoxytetrahydrothiopyran Moiety: This could be done through a series of reactions starting from a tetrahydrothiopyran derivative, involving protection and deprotection steps, and finally introducing the methoxy group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted under certain conditions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Compounds with sulfur-containing groups are often studied as catalysts or catalyst precursors.
Materials Science: Potential use in the development of new materials with unique properties.
Biology and Medicine
Drug Development: Benzamide derivatives are often explored for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biochemical Studies: Used as probes or inhibitors in biochemical assays.
Industry
Agriculture: Potential use as pesticides or herbicides.
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide
- 2-(ethylthio)-N-((4-hydroxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide
Uniqueness
The presence of the ethylthio group and the methoxytetrahydrothiopyran moiety may impart unique chemical and biological properties to 2-(ethylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide, distinguishing it from similar compounds. These structural features could influence its reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
2-ethylsulfanyl-N-[(4-methoxythian-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S2/c1-3-21-14-7-5-4-6-13(14)15(18)17-12-16(19-2)8-10-20-11-9-16/h4-7H,3,8-12H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOLJUBRNFJRIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2(CCSCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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